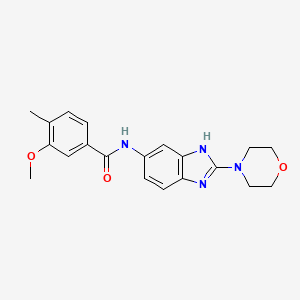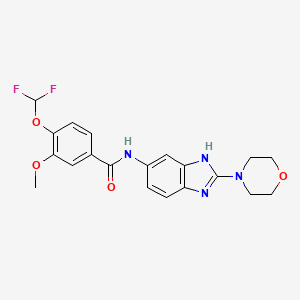
4-(difluoromethoxy)-3-methoxy-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(difluoromethoxy)-3-methoxy-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. This compound is commonly referred to as DMFMB, and it is a benzimidazole derivative. DMFMB has been shown to have promising results in various scientific studies, particularly in the field of cancer research.
作用机制
The mechanism of action of DMFMB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. DMFMB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, DMFMB can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DMFMB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and survival. DMFMB has also been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines (proteins involved in inflammation).
实验室实验的优点和局限性
One advantage of using DMFMB in lab experiments is its potential as a cancer treatment. DMFMB has been shown to have promising results in inhibiting the growth of various cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using DMFMB in lab experiments is its potential toxicity. DMFMB has been shown to have cytotoxic effects on normal cells, making it important to carefully consider dosage and potential side effects.
未来方向
There are several future directions for research involving DMFMB. One area of interest is the development of DMFMB as a cancer treatment. Further studies are needed to determine the optimal dosage and potential side effects of DMFMB in humans. Another area of interest is the potential use of DMFMB in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMFMB and to identify other potential applications for this compound in medical research.
合成方法
The synthesis of DMFMB involves several steps, including the reaction of 2-chloro-3-nitrobenzoic acid with morpholine to form 2-morpholin-4-yl-3-nitrobenzoic acid. This intermediate compound is then reacted with 4-(difluoromethoxy)aniline to form 4-(difluoromethoxy)-3-nitro-N-(2-morpholin-4-ylbenzyl)benzamide. Finally, the nitro group is reduced to form DMFMB.
科学研究应用
DMFMB has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMFMB has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O4/c1-28-17-10-12(2-5-16(17)30-19(21)22)18(27)23-13-3-4-14-15(11-13)25-20(24-14)26-6-8-29-9-7-26/h2-5,10-11,19H,6-9H2,1H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORFJPOWPRYDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N4CCOCC4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

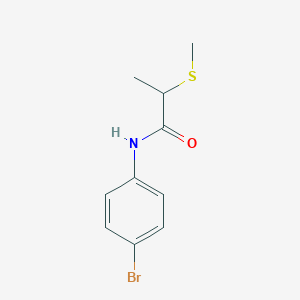
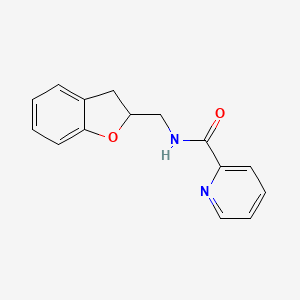
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)

![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)
![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)
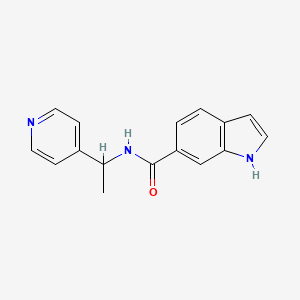
![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)
![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)
![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
